molecular formula C20H27NO7 B12047642 Hydroxybufuralol maleate

Hydroxybufuralol maleate

Cat. No.: B12047642
M. Wt: 393.4 g/mol
InChI Key: UCHVLIWUAUXBBC-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxybufuralol maleate is synthesized through the hydroxylation of bufuralol. This reaction is typically catalyzed by the enzyme CYP2D6 in the presence of human liver microsomes or cDNA-expressed CYP2D6 . The reaction conditions involve the use of a reverse-phase high-performance liquid chromatography (HPLC) method with fluorescence detection .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of bufuralol followed by its enzymatic hydroxylation. The product is then purified using HPLC and crystallized to obtain the maleate salt form .

Scientific Research Applications

Metabolic Assays

Hydroxybufuralol maleate is utilized in metabolic assays to evaluate the activity of cytochrome P450 enzymes. It serves as a substrate for CYP2D6, allowing researchers to study the enzyme's functionality and inhibition characteristics. For instance, studies have demonstrated that bufuralol 1'-hydroxylation activity correlates significantly with mexiletine metabolism, indicating that this compound can be instrumental in assessing CYP2D6's role in drug metabolism .

Key Findings:

  • This compound is used to measure CYP2D6 activity through its hydroxylation products.
  • It helps elucidate the metabolic pathways of various drugs, providing insights into drug-drug interactions.

Pharmacokinetic Studies

Research involving this compound has highlighted its potential for understanding pharmacokinetic profiles of other drugs. For example, it has been shown to inhibit the metabolism of certain medications, which could lead to significant drug interactions. The compound has been employed in studies assessing the inhibitory effects of various drugs on CYP activities, showcasing its importance in determining safe dosages and therapeutic regimens .

Table 1: Inhibitory Effects of this compound on Cytochrome P450 Enzymes

Enzyme Substrate IC50 (μM)
CYP2D6Bufuralol27.2
CYP1A2Mexiletine1.4
CYP3A4MidazolamNot specified

Drug-Drug Interaction Studies

This compound is crucial for studying potential drug-drug interactions due to its inhibitory effects on cytochrome P450 enzymes. Inhibition of CYP2D6 can lead to altered metabolism of co-administered drugs, which may enhance their effects or increase toxicity . For example, the inhibition studies demonstrate how this compound can affect the pharmacokinetics of drugs metabolized by CYP2D6 and other enzymes.

Case Study:
A study involving chronic administration of asenapine showed significant alterations in liver enzyme activity, which correlated with increased levels of this compound in circulation. This suggests that monitoring hydroxybufuralol levels could be essential for predicting adverse drug reactions in patients receiving multiple medications .

Therapeutic Implications

While primarily used in research settings, this compound's role extends into therapeutic applications. Its ability to modulate enzyme activity presents opportunities for developing tailored pharmacotherapy strategies that minimize side effects and enhance efficacy.

Potential Applications:

  • Personalized Medicine: By understanding individual metabolic profiles using this compound assays, healthcare providers can optimize drug choices and dosages.
  • Drug Development: Insights gained from studies using this compound can inform the design of new pharmaceuticals with improved safety profiles.

Comparison with Similar Compounds

Hydroxybufuralol maleate is unique in its specific use as a substrate for CYP2D6. Similar compounds include:

This compound stands out due to its high specificity and sensitivity in detecting CYP2D6 activity .

Properties

Molecular Formula

C20H27NO7

Molecular Weight

393.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol

InChI

InChI=1S/C16H23NO3.C4H4O4/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;5-3(6)1-2-4(7)8/h5-8,10,13,17-19H,9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

UCHVLIWUAUXBBC-BTJKTKAUSA-N

Isomeric SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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